molecular formula C15H13N3O5S B2842966 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1787879-85-9

3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2842966
CAS No.: 1787879-85-9
M. Wt: 347.35
InChI Key: UJWRQTRZFQGTHB-UHFFFAOYSA-N
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Description

3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic hybrid heterocyclic compound designed for advanced pharmaceutical and biological research. Its structure integrates multiple pharmacophores known for significant bioactivity, including a benzoxazole moiety, an azetidine ring, and a thiazolidine-2,4-dione core. This molecular hybridization strategy aims to synergize the known properties of these individual components to create a novel chemical entity with enhanced and potentially multi-targeted biological activity. The compound's primary research value lies in its potential as a lead compound for investigating new therapeutic agents. The structural features of this molecule are characteristic of compounds studied for antimicrobial applications. Specifically, research on analogous hybrid structures incorporating similar ring systems has demonstrated moderate to good inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The presence of the thiazolidine-2,4-dione (TZD) core is of particular interest, as this scaffold is recognized as a privileged structure in medicinal chemistry with a well-documented spectrum of bioactivities. Recent studies on TZD derivatives have highlighted their potential in diverse research areas, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral applications . The benzoxazole component further contributes to the compound's research profile, as benzoxazole and benzothiazole derivatives have been investigated for their capacity to inhibit specific signaling pathways, such as CSF-1R, which is relevant in oncology and inflammation research . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-12(7-17-10-3-1-2-4-11(10)23-14(17)21)16-5-9(6-16)18-13(20)8-24-15(18)22/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWRQTRZFQGTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : This route starts with the condensation of 2-aminobenzoic acid with oxalyl chloride to form the oxazolone ring. The resulting oxazolone derivative is then reacted with azetidin-3-one in the presence of a suitable base to form the intermediate. Finally, this intermediate undergoes cyclization with thiazolidine-2,4-dione under mild conditions to yield the desired compound.

  • Route 2: : Alternatively, the oxazolone derivative can be directly coupled with an azetidin-3-yl-thiazolidine-2,4-dione precursor using coupling agents like EDCI and DMAP under anhydrous conditions to produce the compound.

Industrial Production Methods

In an industrial setting, these synthetic routes are optimized for scalability and efficiency. Continuous flow reactions, where reactants are continuously pumped through a reactor, can be employed to enhance reaction rates and product yields. Additionally, using catalysts and specific solvents can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The oxazolone ring is prone to oxidation reactions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : The compound can undergo reduction of the oxazolone ring using agents like lithium aluminum hydride (LiAlH₄) to produce reduced intermediates.

  • Substitution: : The compound's various functional groups make it susceptible to nucleophilic or electrophilic substitution reactions, especially on the thiazolidine-dione moiety.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, H₂SO₄ as catalyst.

  • Reduction: : LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

  • Substitution: : Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under anhydrous conditions or with the help of catalysts like palladium.

Major Products

  • Oxidation: : Products include carboxylic acids or ketones depending on the conditions.

  • Reduction: : Reduced forms of the oxazolone or thiazolidine-dione.

  • Substitution: : Derivatives with modified functional groups providing enhanced or unique properties.

Scientific Research Applications

Structural Overview

The compound features a unique structure characterized by the following components:

  • Azetidine ring : A five-membered nitrogen-containing ring.
  • Thiazolidine moiety : A five-membered ring containing both sulfur and nitrogen.
  • Oxobenzo[d]oxazole : A fused bicyclic structure that contributes to the compound's biological activity.

Medicinal Chemistry

  • Anticancer Activity : The compound has been studied for its potential anticancer properties. Research indicates that derivatives of oxobenzo[d]oxazole compounds exhibit selective cytotoxicity towards cancer cells, making them candidates for further development as anticancer agents .
  • Enzyme Inhibition : The thiazolidine component may interact with specific enzymes, potentially leading to the development of enzyme inhibitors. This could be particularly relevant in treating diseases where enzyme activity is dysregulated, such as cancer or metabolic disorders .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs can exhibit neuroprotective effects, which warrants investigation into the neuroprotective potential of this specific compound .

Biological Applications

  • Pharmacological Studies : The pharmacokinetics and pharmacodynamics of this compound are of interest due to its structural features that may influence drug-receptor interactions. Understanding these interactions can lead to the development of more effective therapeutic agents .
  • Biological Target Identification : The unique structure allows for the exploration of various biological targets, including receptors involved in neurotransmission and metabolic pathways. This could lead to novel therapeutic strategies for diseases such as Alzheimer's or diabetes .

Industrial Applications

  • Synthesis of New Materials : The compound can serve as a precursor for synthesizing new materials with specific properties, which can be utilized in pharmaceuticals or advanced materials science.
  • Chemical Intermediates : Its complex structure makes it suitable as an intermediate in the synthesis of other valuable chemical compounds, enhancing its utility in industrial applications.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of oxobenzo[d]oxazole exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the therapeutic potential of compounds related to 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione .

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibitors derived from thiazolidine frameworks showed promising results in inhibiting key metabolic enzymes associated with diabetes management. This suggests that similar compounds could be explored for their ability to modulate enzyme activity effectively .

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological targets like enzymes or receptors. The oxazolone and thiazolidine-dione moieties can act as key pharmacophores, interacting with specific sites on target proteins, modulating their activity. These interactions can influence various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazolone Derivatives

Compound Name Core Structure Key Substituents/Modifications Yield (%) Reference
3-(1-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione Benzoxazolone + thiazolidinedione Azetidine-acetyl linker N/A Target Compound
Ethyl 3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate (3aa) Benzoxazolone + propanoate Ethyl ester, thioxo group N/A
PBPA (TSPO ligand) Benzoxazolone + acetamide Bis(pyridin-2-ylmethyl)amino group N/A
Compound 5a (bivalent benzoxazolone) Dual benzoxazolone + piperazine Piperazine spacer 67
N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (17) Benzoxazolone + hydrazide Chloro-nitrobenzylidene substituent 82
(Z)-5-(4-Nitrobenzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione (5a) Thiazolidinedione + benzylidene Nitrobenzylidene group 48–85

Key Observations :

  • Synthetic Efficiency : Bivalent benzoxazolones (e.g., 5a) and hydrazide derivatives (e.g., 17) show higher yields (67–88%) compared to thiazolidinedione hybrids (48–85%) .
Physical and Spectroscopic Properties

Table 2: Melting Points and Spectral Data

Compound Name Melting Point (°C) Key Spectral Features (NMR, IR) Reference
Target Compound Not reported Likely C=O stretches (1680–1750 cm⁻¹, IR) N/A
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N′-(thiophen-2-ylmethylene)propanehydrazide (20) 164–166 1H-NMR: δ 7.36–7.10 (m, aromatic), δ 3.93 (t, J = 6.6 Hz, CH₂)
5-Oxo-1-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)pyrrolidine-3-carboxylic acid (26) 204–206 13C-NMR: δ 156.40 (C=O), δ 110.44 (aromatic C)
Compound 5c (bivalent benzoxazolone) Yellow oil 1H-NMR: δ 7.28–6.79 (m, aromatic), δ 2.68 (t, J = 6.4 Hz, CH₂)

Key Observations :

  • Hydrazide derivatives (e.g., 20) exhibit lower melting points (150–238°C) compared to carboxylic acid derivatives (e.g., 26, 204–206°C), likely due to reduced hydrogen bonding .
  • Bivalent compounds (e.g., 5c) with longer alkyl chains exist as oils, suggesting reduced crystallinity .

Key Observations :

  • The thiazolidinedione core in the target compound aligns with ALR2 inhibitors, but its azetidine-benzoxazolone structure may offer unique selectivity compared to benzylidene-substituted analogues .
  • Hydrazide derivatives with electron-withdrawing groups (e.g., nitro in compound 21) show enhanced bioactivity, suggesting substituent-dependent efficacy .
  • Bivalent benzoxazolones (e.g., PBPA) demonstrate applications in neuroimaging, highlighting structural versatility .

Biological Activity

The compound 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic molecule of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiazolidine-2,4-dione core, which is known for its pharmacological versatility. The synthesis typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Key steps may include:

  • Formation of the Thiazolidine Ring : Utilizing thioketones and amines.
  • Acetylation : Introducing the oxobenzoxazole side chain through acetylation.
  • Cyclization : Finalizing the structure through cyclization reactions.

Biological Activities

Research indicates that compounds with a thiazolidine-2,4-dione framework exhibit a range of biological activities, including:

  • Anticancer Properties : The compound has shown significant activity against various cancer cell lines, particularly breast cancer cells. It induces apoptosis by modulating the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Bcl-2 and Bcl-XL while increasing pro-apoptotic members such as Bak and Bax .
  • Antidiabetic Effects : Thiazolidinediones are recognized for their insulin-sensitizing properties, making them potential candidates for diabetes management.
  • Anti-inflammatory and Analgesic Activities : The compound exhibits anti-inflammatory effects that could be beneficial in treating chronic inflammatory conditions .

Case Studies

  • Breast Cancer Cell Line Studies : A study demonstrated that thiazolidine derivatives significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism involved apoptosis induction via modulation of apoptotic pathways .
  • Cytotoxicity Assessments : Various thiazolidinone derivatives were tested for their cytotoxic effects against glioblastoma multiforme cells, showing promising results in reducing cell viability .

Data Table

Biological ActivityMechanismReference
AnticancerApoptosis induction via Bcl-2 modulation
AntidiabeticInsulin sensitization
Anti-inflammatoryInhibition of inflammatory mediators
CytotoxicityReduction in cell viability in glioblastoma cells

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies suggest that it may influence key signaling pathways involved in cancer progression, such as:

  • Raf/MEK/ERK Pathway : Implicated in cell proliferation and survival.
  • PI3K/AKT Pathway : Associated with metabolic regulation and cell growth.

These interactions highlight the compound's potential as a multi-target therapeutic agent.

Q & A

Basic Question: What are the core structural features of 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, and how do they influence its reactivity?

Answer:
The compound features three critical moieties:

  • Thiazolidine-2,4-dione core : A five-membered ring with two keto groups, enabling hydrogen bonding and nucleophilic reactions at the carbonyl positions .
  • Azetidine ring : A strained four-membered nitrogen-containing ring, which enhances reactivity due to ring strain and allows functionalization at the 3-position .
  • 2-oxobenzo[d]oxazole group : A bicyclic system with an oxygen and nitrogen heteroatom, contributing to π-π stacking interactions and potential bioactivity .
    These structural elements collectively influence its solubility, stability, and ability to participate in cycloaddition or nucleophilic substitution reactions. For example, the azetidine’s strain may facilitate ring-opening reactions under acidic conditions .

Basic Question: What are the key considerations for optimizing the multi-step synthesis of this compound?

Answer:
Key steps include:

  • Intermediate formation : Reacting 2-oxobenzo[d]oxazole-3-acetic acid with azetidine derivatives under anhydrous conditions to form the acetylated azetidine intermediate. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) are critical to avoid side reactions .
  • Thiazolidine-2,4-dione coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the azetidine intermediate to the thiazolidinedione core. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (70–85%) .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of azetidine to thiazolidinedione) minimizes unreacted starting material .

Basic Question: What preliminary assays are recommended to evaluate the biological activity of this compound?

Answer:

  • In vitro enzyme inhibition : Test against targets like PPAR-γ (for antidiabetic activity) or COX-2 (anti-inflammatory) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HepG2 or HEK293) to assess safety margins (CC₅₀ > 50 μM preferred) .
  • Structural analogs comparison : Benchmark activity against simpler thiazolidinedione derivatives (e.g., rosiglitazone) to identify enhancements from the azetidine and benzoxazole groups .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:

  • Functional group modifications :
    • Replace the azetidine with pyrrolidine to reduce ring strain and alter pharmacokinetics .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoxazole to enhance target binding .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with PPAR-γ or other targets, prioritizing modifications that improve binding energy (ΔG ≤ −8 kcal/mol) .
  • In vivo validation : Test top candidates in diabetic rodent models (e.g., STZ-induced rats) with dose-ranging studies (10–100 mg/kg) to correlate structural changes with efficacy .

Advanced Question: What computational strategies can accelerate the design of novel derivatives with enhanced reactivity?

Answer:

  • Reaction path prediction : Apply density functional theory (DFT) to model reaction mechanisms (e.g., azetidine acylation) and identify transition states, reducing trial-and-error experimentation .
  • Machine learning (ML) : Train models on existing thiazolidinedione reaction datasets to predict optimal solvents, catalysts, and temperatures for new derivatives .
  • High-throughput virtual screening (HTVS) : Use libraries like ZINC15 to prioritize derivatives with favorable ADMET profiles (e.g., logP ≤ 5, TPSA ≤ 140 Ų) .

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2), serum concentrations (10% FBS), and incubation times (48 h) to minimize variability .
  • Impurity analysis : Characterize batches via HPLC-MS to rule out side products (>95% purity required) .
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends, adjusting for variables like solvent (DMSO vs. saline) .

Advanced Question: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) confirms structural integrity, with azetidine protons appearing at δ 3.5–4.0 ppm and thiazolidinedione carbonyls at δ 170–175 ppm .
  • LC-MS : Quantifies purity (>98%) and detects degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for patent applications .

Advanced Question: How can reaction mechanisms for key synthetic steps be experimentally validated?

Answer:

  • Kinetic isotope effects (KIE) : Use deuterated reagents (e.g., CD₃COCl) to probe rate-determining steps in azetidine acylation .
  • In situ FTIR : Monitor carbonyl stretching (1700–1800 cm⁻¹) during thiazolidinedione coupling to confirm intermediate formation .
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to identify if free radicals mediate side reactions .

Advanced Question: What strategies are effective for identifying this compound’s biological targets?

Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads and incubate with cell lysates to pull down binding proteins .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to recombinant targets (e.g., PPAR-γ) .

Advanced Question: How should stability studies be designed to ensure compound integrity during long-term storage?

Answer:

  • Forced degradation : Expose to UV light (254 nm), heat (40°C), and humidity (75% RH) for 4 weeks, analyzing samples weekly via HPLC .
  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis .
  • Stabilizer screening : Test antioxidants (e.g., BHT) or cyclodextrin inclusion complexes to enhance shelf life .

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